2-Chloro-6(methylamino)purine
Overview
Description
2-Chloro-6(methylamino)purine is a chemical compound with the empirical formula C6H6ClN5 . It has a molecular weight of 183.60 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6(methylamino)purine can be represented by the SMILES stringCNc1nc(Cl)nc2[nH]cnc12
. This indicates that the compound contains a methylamino group attached to the 6th position of a purine ring, and a chlorine atom attached to the 2nd position. Physical And Chemical Properties Analysis
2-Chloro-6(methylamino)purine is a solid substance with a melting point of over 300°C .Scientific Research Applications
Xanthine Oxidase Inhibition
2-Chloro-6(methylamino)purine: has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme that catalyzes the oxidation of xanthine to uric acid . This property is significant in the treatment of hyperuricemia and gout, as it can prevent the formation of painful uric acid crystals in joints. The compound exhibits non-competitive inhibition, offering a potential alternative to allopurinol, especially in cases where allopurinol hypersensitivity is a concern .
Enzymatic Synthesis Applications
In biochemistry, 2-Chloro-6(methylamino)purine is used in enzymatic synthesis processes. For example, it can be involved in the synthesis of nucleoside analogs, which are crucial in studying enzyme mechanisms and in the development of antiviral and anticancer drugs .
Molecular Biology Research
This compound serves as a building block in molecular biology for the synthesis of DNA and RNA analogs. These analogs are essential for probing the structure and function of nucleic acids, thereby providing insights into genetic expression and regulation .
Pharmaceutical Development
2-Chloro-6(methylamino)purine: is utilized in pharmaceutical research for the development of new therapeutic agents. Its structural similarity to adenine makes it a valuable compound for creating analogs that can interact with adenosine receptors or be incorporated into drugs that target nucleic acid processes .
Agricultural Studies
In the field of agriculture, 2-Chloro-6(methylamino)purine can be explored for its role in plant growth regulation and as a potential cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth, and synthetic analogs like this compound could be used to enhance crop yields .
Chemical Engineering
The compound’s properties are also of interest in chemical engineering, particularly in the design of catalysts and the development of synthetic pathways for complex molecules. Its stability and reactivity make it a candidate for various catalytic processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-methyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAVUEFUPHOGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404544 | |
Record name | 2-Chloro-6(methylamino)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6(methylamino)purine | |
CAS RN |
82499-02-3 | |
Record name | 82499-02-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6(methylamino)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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